CYCLODEXTRIN

Supramolecular Chemistry Molecular Recognition Host-Guest Chemistry

Cyclodextrin (CAS 12619-70-4) is a native, unmodified cyclic oligosaccharide blend of α-, β-, and γ-CD isomers. Its core value is host-guest inclusion complexation driven by hydrophobic cavity dimensions—α-CD: 0.47–0.53 nm, β-CD: 0.60–0.65 nm, γ-CD: 0.75–0.83 nm. Cavity size governs guest selectivity and thermodynamic stability: γ-CD delivers 86-fold solubility enhancement vs. 10-fold for β-CD and 7.5-fold for α-CD. For parenteral use, γ-CD requires an 11.5× higher concentration to induce hemolysis vs. β-CD (46 mM vs. 4 mM). Substituting isoforms without quantitative justification risks performance failure. Request a quote for bulk orders.

Molecular Formula C12H27N3
Molecular Weight 0
CAS No. 12619-70-4
Cat. No. B1172386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCYCLODEXTRIN
CAS12619-70-4
Molecular FormulaC12H27N3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CYCLODEXTRIN (CAS 12619-70-4): Structural Definition and Baseline Differentiation from Specific α-, β-, and γ-Cyclodextrins


Cyclodextrin (CAS 12619-70-4) is a cyclic oligosaccharide mixture composed primarily of α-, β-, and γ-cyclodextrin isomers [1]. This product represents the native, unmodified cyclodextrin blend rather than a single, purified form. Its fundamental characteristic is the ability to form host-guest inclusion complexes via its hydrophobic cavity, a property shared by all cyclodextrins but critically dependent on cavity size and geometry [2]. The differentiation from individual α-, β-, or γ-cyclodextrins, and from chemically modified derivatives, lies in the precise physical dimensions of its constituent cavities and their consequential impact on solubility, molecular recognition, and biocompatibility [3]. This guide provides quantitative evidence to support the selection of a specific cyclodextrin form based on measurable performance parameters.

Why Generic CYCLODEXTRIN Substitution Fails: The Critical Role of Cavity Geometry in Molecular Recognition and Performance


Substituting one cyclodextrin for another without quantitative justification can lead to significant performance failures. The three native cyclodextrins—α-, β-, and γ-cyclodextrin—exhibit widely divergent cavity diameters (0.47-0.53 nm, 0.60-0.65 nm, and 0.75-0.83 nm, respectively) [1]. This size disparity directly governs the selectivity and thermodynamic stability of inclusion complexes. A guest molecule that fits optimally in the cavity of one cyclodextrin may be excluded from another, or form a weak complex that provides negligible solubility enhancement or protection [2]. Furthermore, the native cyclodextrins differ substantially in their intrinsic aqueous solubility and their potential to cause hemolysis, which are critical parameters for formulation and safety [3]. The following quantitative evidence guide demonstrates that the choice between CYCLODEXTRIN (as a mixture) and its individual components or derivatives is not arbitrary but must be driven by measurable, comparator-based data.

Quantitative Differentiation Guide for CYCLODEXTRIN (CAS 12619-70-4) Against α-, β-, and γ-Cyclodextrin


Cavity Diameter Governs Molecular Recognition: Size-Exclusion and Complex Stability Data

The cavity diameter of α-cyclodextrin (0.47-0.53 nm) is too small to accommodate molecules like astilbin and taxifolin, preventing complex formation entirely, whereas β-cyclodextrin (0.60-0.65 nm) forms stable complexes with these guests [1]. For trans-resveratrol, the stability of the inclusion complex follows the order β-CD > α-CD > γ-CD [2]. This demonstrates that optimal molecular fit, not simply cavity size, dictates binding affinity.

Supramolecular Chemistry Molecular Recognition Host-Guest Chemistry

Aqueous Solubility and Hemolytic Activity: γ-Cyclodextrin Offers Superior Biocompatibility Profile

Intrinsic aqueous solubility and biocompatibility vary drastically among native cyclodextrins. γ-Cyclodextrin exhibits the highest water solubility (23.2 g/100 mL), followed by α-CD (14.5 g/100 mL), with β-CD being the least soluble (1.85 g/100 mL) [1]. Critically, the hemolytic activity (a key cytotoxicity indicator) follows the inverse order: β-CD > α-CD > γ-CD. β-CD causes 10% hemolysis at 4 mM, whereas γ-CD requires a much higher concentration of 46 mM to achieve the same effect [2].

Drug Formulation Pharmaceutical Excipients Toxicology

Solubilization Efficiency: γ-Cyclodextrin Provides the Highest Enhancement Factor for Diverse Guests

In a comparative study at a 2% (m/v) cyclodextrin concentration, γ-cyclodextrin delivered a solubility enhancement factor (S_CD/S_0) of 86, which is 8.6-fold higher than β-CD (10) and 11.5-fold higher than α-CD (7.5) [1]. This trend is consistent across different guest molecules. For the drug RS-82856, γ-CD increased solubility by 55-fold over the uncomplexed drug, compared to 30-fold for β-CD and 14-fold for α-CD [2].

Solubility Enhancement Pharmaceutical Formulation Drug Delivery

Cholesterol Complexation: β-Cyclodextrin Shows Optimal Binding, α-Cyclodextrin is Ineffective

The ability to complex and solubilize cholesterol is a key differentiator with therapeutic implications. α-Cyclodextrin and its derivatives demonstrate negligible cholesterol-solubilizing ability because their cavity is too small to accommodate the cholesterol molecule [1]. In a comparative study of native cyclodextrins, β-cyclodextrin and its derivatives, such as dimethyl-β-cyclodextrin (DMCD), showed the highest efficacy in dissolving cholesterol, followed by hydroxypropyl-β-cyclodextrin (HPCD), with α-CD and γ-CD exhibiting lower performance [2]. This functional distinction is critical for applications like treating Niemann-Pick type C disease, where HP-β-CD shows clinical benefit while α-CD derivatives do not [1].

Cholesterol Metabolism Niemann-Pick Disease Lipid Rafts

Complexation with Curcumin: α-Cyclodextrin Yields Superior Bioavailability Despite Lower Complexation Extent

A comprehensive study of curcumin complexation with α-, β-, and γ-cyclodextrin revealed a counter-intuitive finding: although β-CD showed the highest extent of complexation (82%) compared to γ-CD (71%) and α-CD (65%), the α-CD complex resulted in the greatest solubility enhancement (0.364 mg/mL from a baseline of 0.002 mg/mL) and the highest relative oral bioavailability (460%) [1]. The β-CD complex achieved 365% relative bioavailability, while the γ-CD complex provided only 99% [1]. This underscores that the strength and geometry of the host-guest fit, rather than just the percentage of complexed drug, drives in vivo performance.

Bioavailability Enhancement Nutraceuticals Pharmacokinetics

Binding Constant for Lycorine: α-Cyclodextrin Exhibits Strongest Affinity Contrary to Size Expectations

Contrary to the expectation that a larger cavity would always yield stronger binding, the complexation of the alkaloid lycorine with native cyclodextrins showed the trend α-CD > β-CD > γ-CD in binding constant values [1]. The binding constant for lycorine/α-CD was the greatest, while that for lycorine/γ-CD was the smallest [1]. This highlights that molecular fit and specific interactions can favor the smaller α-cyclodextrin cavity for certain guests.

Alkaloid Complexation Anticancer Agents Binding Thermodynamics

Evidence-Driven Application Scenarios for CYCLODEXTRIN (CAS 12619-70-4) Forms


Maximizing Aqueous Solubility of Hydrophobic Actives: γ-Cyclodextrin is the Preferred Native Cyclodextrin

Based on the solubility enhancement factor data where γ-cyclodextrin provided an 86-fold increase at 2% concentration, compared to 10-fold for β-CD and 7.5-fold for α-CD [1], formulations aiming for the highest possible aqueous loading of a hydrophobic guest should prioritize γ-cyclodextrin. This scenario is common in the development of concentrated liquid formulations for poorly soluble drugs, agrochemicals, or cosmetic actives.

Achieving High Oral Bioavailability for Curcumin-like Molecules: α-Cyclodextrin is the Superior Choice

The curcumin study demonstrated that α-cyclodextrin, despite a lower percentage of initial complexation (65%), delivered a 182-fold increase in solubility and a 4.6-fold increase in relative oral bioavailability, outperforming both β-CD and γ-CD [2]. This scenario applies to the development of oral nutraceutical or pharmaceutical products where the guest molecule, like curcumin, exhibits a strong and specific fit within the smaller α-CD cavity, leading to enhanced dissolution and absorption.

Biocompatible Formulations Requiring High Cyclodextrin Concentrations: γ-Cyclodextrin Offers the Lowest Hemolytic Risk

For applications involving parenteral administration or high-concentration excipient use, the hemolytic activity profile is a critical safety parameter. γ-Cyclodextrin requires an 11.5-fold higher concentration (46 mM) to induce 10% hemolysis compared to β-cyclodextrin (4 mM) [3]. Furthermore, γ-CD's intrinsic water solubility is 12.5 times that of β-CD [4]. Therefore, γ-cyclodextrin is the safest native cyclodextrin for scenarios where systemic exposure or high local concentrations are anticipated.

Targeted Cholesterol Sequestration in Lipid Raft or NPC Research: β-Cyclodextrin Derivatives are Essential

Research aimed at modulating membrane cholesterol content or treating Niemann-Pick type C disease requires a cyclodextrin capable of forming stable complexes with cholesterol. α-Cyclodextrin derivatives are ineffective for this purpose due to cavity size exclusion [5]. Studies have shown that β-cyclodextrin derivatives, particularly hydroxypropyl-β-cyclodextrin (HP-β-CD) and dimethyl-β-cyclodextrin (DMCD), are the most effective agents for cholesterol solubilization and therapeutic effect [REFS-5, REFS-6]. In this application scenario, any α-cyclodextrin-based product would be a non-functional choice.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for CYCLODEXTRIN

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.